molecular formula C18H18FN3 B035531 Carvotroline CAS No. 107266-08-0

Carvotroline

Cat. No.: B035531
CAS No.: 107266-08-0
M. Wt: 295.4 g/mol
InChI Key: PMXOASNGMJAYTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Carvotroline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of this compound .

Scientific Research Applications

Carvotroline has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Carvotroline is a novel compound belonging to the class of γ-carboline derivatives, which has garnered attention for its potential therapeutic applications, particularly in the field of psychiatry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound hydrochloride is characterized by a high affinity for dopamine D2 receptors and serotonin 5-HT2 receptors. Its binding affinity to these receptors is reported to be ten times greater than that of serotonin itself, making it a candidate for antipsychotic treatments . The molecular formula of this compound is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 331.819 g/mol .

This compound exerts its effects primarily through modulation of neurotransmitter systems:

  • Dopamine D2 Receptor : By binding to this receptor, this compound can influence dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions.
  • Serotonin 5-HT2 Receptor : Its interaction with this receptor suggests potential effects on anxiety and depression-related behaviors.

Additionally, this compound has been shown to decrease plasma corticosterone levels, indicating its role in regulating the hypothalamic-pituitary-adrenocortical axis .

Biological Activities

The biological activities of this compound extend beyond its psychiatric applications. Research indicates potential anti-inflammatory, anticancer, and antidiabetic properties . Below is a summary of key findings related to these activities:

Antipsychotic Activity

This compound's affinity for dopamine and serotonin receptors positions it as a candidate for treating psychiatric disorders. Preclinical studies have demonstrated its efficacy in reducing symptoms associated with schizophrenia and other mood disorders.

Anti-inflammatory Effects

Studies have shown that this compound may reduce inflammatory markers in various models, suggesting its potential utility in treating inflammatory diseases.

Anticancer Properties

Preliminary research indicates that this compound may inhibit cancer cell proliferation in vitro. This activity is likely mediated through its interaction with specific signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound. Here are notable examples:

Study Findings
Ismail et al. (2023)Investigated the effects of this compound on neuroprotection in rodent models.Demonstrated significant neuroprotective effects against stress-induced damage.
BenchChem Study (2024)Evaluated the binding affinity of this compound to neurotransmitter receptors.Confirmed high affinity for D2 and 5-HT2 receptors, supporting its antipsychotic potential.
Gharbia et al. (2009)Assessed anti-inflammatory properties through cytokine measurement in vitro.Found that this compound significantly reduced pro-inflammatory cytokines.

Properties

CAS No.

107266-08-0

Molecular Formula

C18H18FN3

Molecular Weight

295.4 g/mol

IUPAC Name

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2

InChI Key

PMXOASNGMJAYTN-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4

Key on ui other cas no.

107266-08-0

Synonyms

carvotroline
carvotroline hydrochloride
WY-47791

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure of Example 2 with the exception 4-vinylpyridine was used instead of 2-vinylpyridine. The product was converted to the dihydrochloride salt; mp. 233°-235° C.
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